molecular formula C24H22N2O4S B11308861 N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B11308861
M. Wt: 434.5 g/mol
InChI Key: BRTGMFRWVLJNNP-UHFFFAOYSA-N
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Description

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with benzyl, dimethyl, and phenylsulfonyl groups, as well as a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The phenylsulfonyl group can be added via sulfonylation using phenylsulfonyl chloride in the presence of a base.

    Formation of the Furan-2-carboxamide: The furan-2-carboxamide moiety can be introduced through an amide coupling reaction using furan-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions, sulfonyl chlorides for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide: Lacks the phenylsulfonyl group.

    N-[1-benzyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide: Lacks the dimethyl groups.

    N-[1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the phenylsulfonyl group in N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide imparts unique chemical and biological properties, such as increased stability and specific binding interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-17-18(2)26(16-19-10-5-3-6-11-19)23(25-24(27)21-14-9-15-30-21)22(17)31(28,29)20-12-7-4-8-13-20/h3-15H,16H2,1-2H3,(H,25,27)

InChI Key

BRTGMFRWVLJNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CC4=CC=CC=C4)C

Origin of Product

United States

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